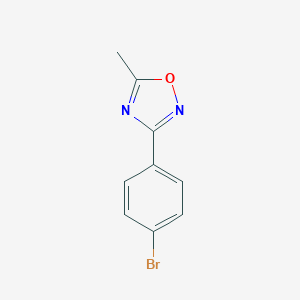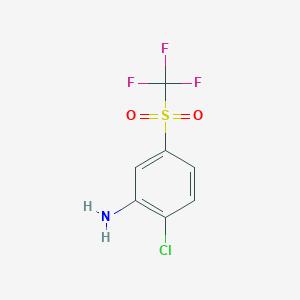
2-Chloro-5-(trifluoromethylsulfonyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Chloro-5-(trifluoromethylsulfonyl)aniline and related compounds often involves multi-step chemical processes, including nucleophilic aromatic substitution, high-pressure hydrolysis, and reactions with perfluoro-vinyl-perfluoro-methyl ether to achieve the desired product with high yields and little environmental pollution (Wen Zi-qiang, 2007).
Molecular Structure Analysis
Vibrational spectroscopy and quantum chemical studies provide insights into the molecular structure of 2-Chloro-5-(trifluoromethylsulfonyl)aniline. FT-IR, FT-Raman spectra, and DFT computations have been used to derive optimized geometry, vibrational wavenumbers, and molecular orbital calculations, illustrating the molecule's complex structure and the influence of substituents on its properties (T. Karthick et al., 2013).
Chemical Reactions and Properties
2-Chloro-5-(trifluoromethylsulfonyl)aniline participates in a variety of chemical reactions, including C-H bond sulfonylation under metal-free conditions and reactions with sulfur dioxide. These processes highlight its reactivity and potential in synthesizing sulfonylated products and other derivatives with moderate to good yields, showcasing the compound's versatility (Kaida Zhou et al., 2018).
Physical Properties Analysis
The physical properties of 2-Chloro-5-(trifluoromethylsulfonyl)aniline derivatives, such as solubility, conductivity, and molecular weight distribution, have been studied, indicating the compound's potential in applications requiring high proton conductivity and electrical conductivity (Zhanna A. Boeva & V. Sergeyev, 2014).
Chemical Properties Analysis
The chemical properties of 2-Chloro-5-(trifluoromethylsulfonyl)aniline, including its reactivity in electrosynthesis and the formation of complex compounds, are critical for its applications in materials science and chemistry. Studies on its reactivity and synthesis routes offer insights into its potential uses and environmental impact (Heqing Tang et al., 1998).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Supramolecular Assembly
The molecule closely related to 2-Chloro-5-(trifluoromethylsulfonyl)aniline, 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, demonstrates a unique non-crystallographic twofold symmetry with a pseudo-axis aligned along its backbone. This symmetry facilitates the formation of supramolecular chains through C—H⋯O contacts, leading to a sequence of 12-membered synthons within the crystal structure (Boechat et al., 2010).
Chemical Synthesis and Applications
A significant application of derivatives of 2-Chloro-5-(trifluoromethylsulfonyl)aniline is observed in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, starting with the nitration of 3,5-Bis-(trifluoromethyl)benzene, followed by a series of reactions leading to the desired pesticide with potent growth-retarding activity against pests (Liu An-chan, 2015).
Vibrational Spectroscopy and Molecular Characterization
The vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been extensively studied to understand the influence of the chlorine substituent on the molecule's vibrational wavenumbers. These studies, which include both experimental and theoretical approaches, provide insights into the molecule's functional groups and their interactions, contributing to a deeper understanding of its chemical behavior (Karthick et al., 2013).
Organic Synthesis and Functionalization
The compound has found utility in organic synthesis, particularly in ortho-selective trifluoromethanesulfonylation of arylhydroxylamines. This method, which is metal and oxidant-free, offers a practical and efficient route to synthesize ortho-trifluoromethanesulfonylated anilines, demonstrating the compound's versatility in facilitating functional molecule synthesis under varied conditions (Gao et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(trifluoromethylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(3-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJIQKFDVYCHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366223 | |
| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethylsulfonyl)aniline | |
CAS RN |
779-87-3 | |
| Record name | 2-Chloro-5-[(trifluoromethyl)sulfonyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=779-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


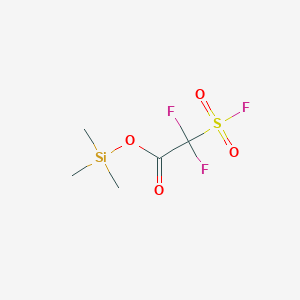
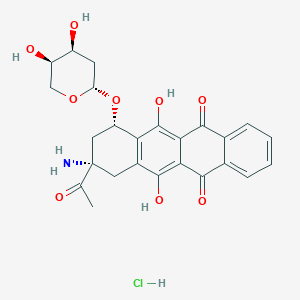
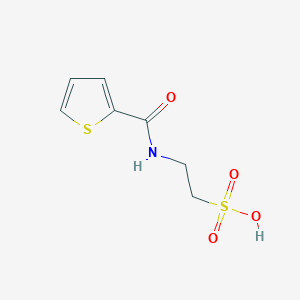
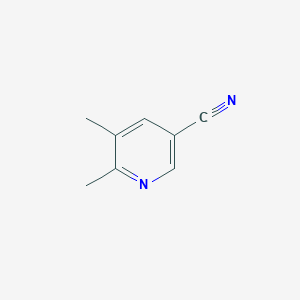

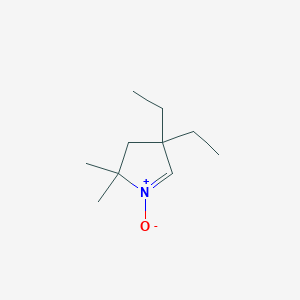
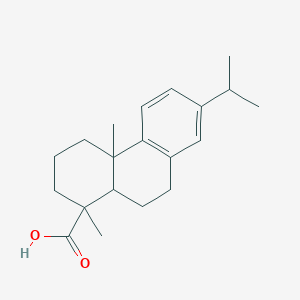


![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)

